5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
This compound features a benzo[d]oxazol-2(3H)-one core substituted at the 5-position with a sulfonyl-linked pyrrolidin-3-yloxy group bearing a 5-fluoropyrimidin-2-yl moiety. The structural complexity arises from the integration of three key pharmacophores:
Benzo[d]oxazol-2(3H)-one: A heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities.
Sulfonyl-pyrrolidinyl linker: Enhances rigidity and influences solubility and membrane permeability.
5-Fluoropyrimidin-2-yl group: A fluorine-substituted pyrimidine, often associated with improved target affinity and resistance to oxidative metabolism.
Properties
IUPAC Name |
5-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O5S/c16-9-6-17-14(18-7-9)24-10-3-4-20(8-10)26(22,23)11-1-2-13-12(5-11)19-15(21)25-13/h1-2,5-7,10H,3-4,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMOPNLANUGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that integrates a fluorinated pyrimidine, a pyrrolidine moiety, and a benzo[d]oxazole structure. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Fluoropyrimidine Moiety : Known for its role in nucleic acid synthesis and as an anticancer agent.
- Pyrrolidine Ring : Often associated with neuroprotective properties.
- Benzo[d]oxazole Core : Exhibits antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleic acid metabolism, disrupting cancer cell proliferation.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties.
- Cell Cycle Arrest : Preliminary studies indicate that this compound could induce cell cycle arrest in cancer cells, particularly at the G2-M phase, similar to well-known chemotherapeutics like doxorubicin.
Anticancer Activity
Research has demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- A related compound showed an IC50 value of 0.25 µg/mL against gram-positive bacteria, indicating strong antibacterial potential .
Antiviral Activity
Compounds containing the fluoropyrimidine moiety have been explored for antiviral applications, with some derivatives showing promising results against viral infections.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine, benzo[d]oxazole | Potential anticancer/antiviral |
Case Studies and Research Findings
- Antibacterial Evaluation : Recent studies on structurally similar compounds have shown potent antibacterial effects against drug-resistant strains. For example, derivatives exhibited up to 8-fold stronger inhibitory effects compared to standard treatments .
- Cell Cycle Analysis : In vitro studies indicated that certain derivatives led to significant cell cycle arrest in Hep3B liver cancer cells, suggesting a mechanism for their anticancer effects .
- Molecular Docking Studies : Computational studies have predicted binding affinities and modes of action for these compounds against specific biological targets, enhancing the understanding of their therapeutic potential .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Positioning : The 2-position of the pyrimidine ring in the target compound may optimize π-stacking interactions compared to 4-substituted analogues .
- Sulfonyl vs.
- Ring Size : Pyrrolidine (5-membered) vs. azetidine (4-membered) affects conformational entropy; pyrrolidine balances flexibility and rigidity for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
